molecular formula C8H14N2O6Pt-6 B12323814 (2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide

(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide

Cat. No.: B12323814
M. Wt: 429.29 g/mol
InChI Key: GHRWEMBJSYSPTQ-UHFFFAOYSA-J
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Description

Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. It is a derivative of oxaliplatin, a well-known chemotherapy drug used primarily for the treatment of colorectal cancer. The compound is characterized by the presence of two hydroxyl groups and an oxalate ligand, which contribute to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the reaction of oxaliplatin with hydrogen peroxide in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product. The general reaction can be represented as follows:

[ \text{Oxaliplatin} + \text{H}_2\text{O}_2 \rightarrow \text{Dihydroxy Oxaliplatin-Pt(IV)} ]

Industrial Production Methods

Industrial production of Dihydroxy Oxaliplatin-Pt(IV) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydroxy Oxaliplatin-Pt(IV) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo compounds.

    Reduction: The platinum center can be reduced under specific conditions, altering its oxidation state.

    Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of oxo compounds, while substitution reactions can yield a variety of platinum complexes with different ligands[3][3].

Scientific Research Applications

Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound also induces oxidative stress and activates apoptotic pathways, contributing to its cytotoxic effects. Molecular targets include DNA, proteins involved in DNA repair, and various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Oxaliplatin: The parent compound, widely used in chemotherapy.

    Cisplatin: Another platinum-based chemotherapy drug with a different ligand structure.

    Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.

Uniqueness

Dihydroxy Oxaliplatin-Pt(IV) is unique due to the presence of hydroxyl groups and an oxalate ligand, which enhance its solubility and reactivity. These features potentially improve its therapeutic index and reduce side effects compared to other platinum-based drugs .

Properties

Molecular Formula

C8H14N2O6Pt-6

Molecular Weight

429.29 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide

InChI

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4

InChI Key

GHRWEMBJSYSPTQ-UHFFFAOYSA-J

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]

Origin of Product

United States

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